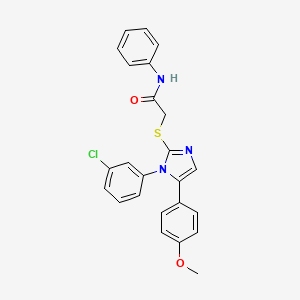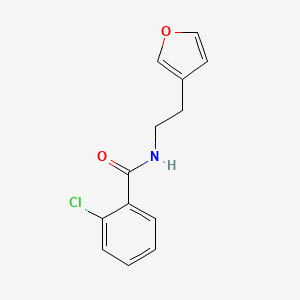
N-(4-(2-phenylmorpholino)butyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-phenylmorpholino)butyl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key regulator of B-cell receptor signaling and is involved in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Applications De Recherche Scientifique
Herbicide Development
N-[4-(2-phenylmorpholin-4-yl)butyl]-3-(trifluoromethyl)benzamide: has been investigated for its herbicidal activity. Researchers have used computational studies to prioritize promising herbicides against the D1 protein of Phalaris minor, a weed commonly found in wheat crop fields. Isoproturon, a widely accepted herbicide, binds to the QB binding site of the D1 protein, blocking electron transfer during photosynthesis. Through computational analysis, twenty-four lead molecules were identified, with eight compounds showing potential as herbicides. Among these, ELC5 (6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine) demonstrated comparable activity to isoproturon against P. minor .
Anti-Tubercular Agents
While not directly related to herbicides, the compound’s structure suggests potential in other areas. For instance, derivatives of N-(4-(2-phenylmorpholino)butyl)-3-(trifluoromethyl)benzamide have been designed and synthesized for evaluation as anti-tubercular agents against Mycobacterium tuberculosis H37Ra. These novel compounds could contribute to the fight against tuberculosis .
De Novo Drug Design
Researchers have explored the compound’s potential as a de novo drug. By understanding its binding interactions and stability, they aim to develop new drugs targeting specific proteins. The study of amino acids involved in binding sites and molecular dynamics simulations provides valuable insights for drug discovery .
Photosystem-II D1 Protein Inhibition
The compound’s interaction with the D1 protein of photosystem-II (PS-II) is crucial. Investigating its binding affinity and inhibition constants sheds light on its potential as a photosynthesis inhibitor. Understanding these mechanisms can guide further drug development .
Physicochemical Profiling
Researchers have compared the compound’s physiochemical profile to reference molecules. This assessment includes docking scores, system stability, hydrogen bond occupancy, and binding free energy. Such profiling informs drug design and optimization .
Whole Plant Assay
Finally, the lead compound ELC5 underwent whole plant assays under controlled laboratory conditions. Its herbicidal activity against P. minor was evaluated, demonstrating its practical effectiveness .
Propriétés
IUPAC Name |
N-[4-(2-phenylmorpholin-4-yl)butyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O2/c23-22(24,25)19-10-6-9-18(15-19)21(28)26-11-4-5-12-27-13-14-29-20(16-27)17-7-2-1-3-8-17/h1-3,6-10,15,20H,4-5,11-14,16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDJVGDPEFTRAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-phenylmorpholino)butyl)-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

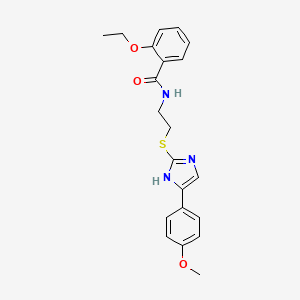
![N-(2-ethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2789200.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2789203.png)
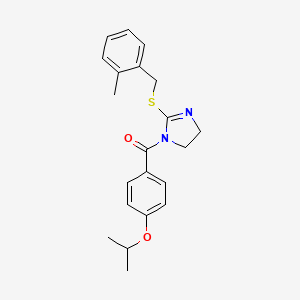

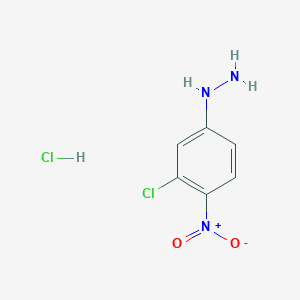
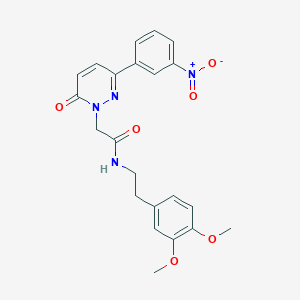
![2-tert-butyl-1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2789213.png)
![2-((4-Chlorophenyl)sulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2789215.png)
